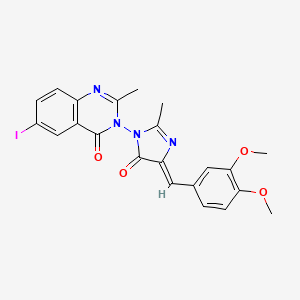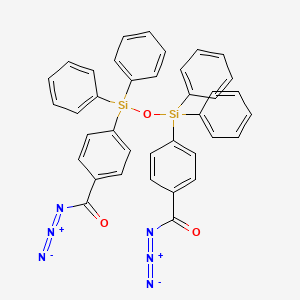
4,4'-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide is a complex organosilicon compound It is characterized by the presence of a disiloxane core flanked by benzoyl azide groups
Preparation Methods
The synthesis of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide typically involves multiple steps. One common route starts with the preparation of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol. This intermediate can be synthesized through the reaction of diphenylsilanediol with phenyltrichlorosilane under controlled conditions . The diol is then converted to the corresponding dibenzoyl compound through esterification reactions.
Chemical Reactions Analysis
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azide groups can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Scientific Research Applications
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Chemistry: It serves as a precursor for the synthesis of various organosilicon compounds and is used in studying reaction mechanisms.
Biology and Medicine: The compound’s azide groups make it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Mechanism of Action
The mechanism of action of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide primarily involves its azide groups. These groups can react with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is widely used in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar compounds to 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide include:
1,1,3,3-Tetraphenyldisiloxane-1,3-diol: This compound lacks the azide groups but shares the disiloxane core.
1,1,3,3-Tetramethyldisiloxane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties.
The uniqueness of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)dibenzoyl azide lies in its combination of a disiloxane core with reactive azide groups, making it versatile for various applications.
Properties
CAS No. |
113558-19-3 |
|---|---|
Molecular Formula |
C38H28N6O3Si2 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
4-[[(4-carbonazidoylphenyl)-diphenylsilyl]oxy-diphenylsilyl]benzoyl azide |
InChI |
InChI=1S/C38H28N6O3Si2/c39-43-41-37(45)29-21-25-35(26-22-29)48(31-13-5-1-6-14-31,32-15-7-2-8-16-32)47-49(33-17-9-3-10-18-33,34-19-11-4-12-20-34)36-27-23-30(24-28-36)38(46)42-44-40/h1-28H |
InChI Key |
WSNSZVCESOLKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)N=[N+]=[N-])O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


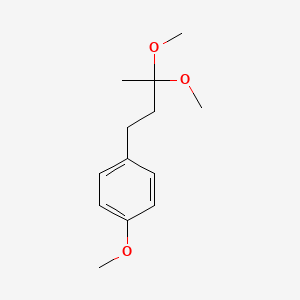
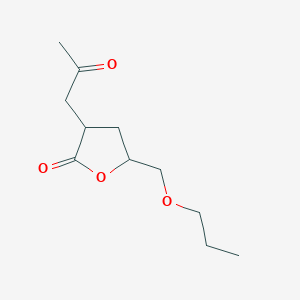
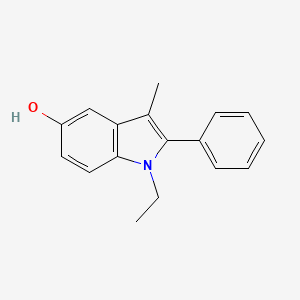
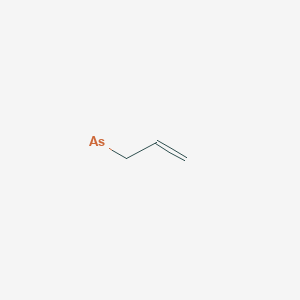
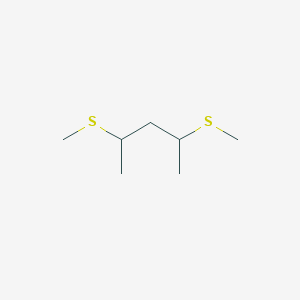
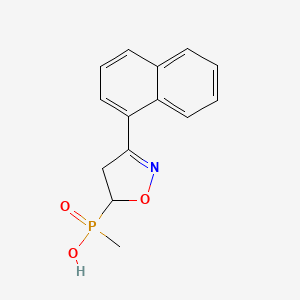

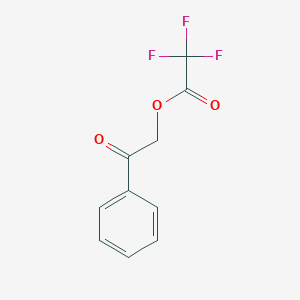
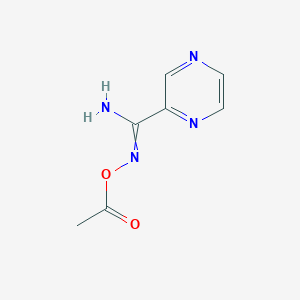

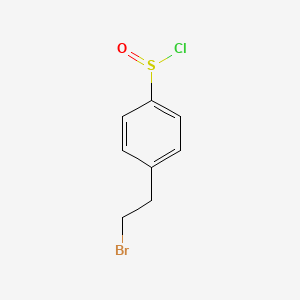
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)
